2-Iodo-3-methoxyphenol

Catalog No.
S765044
CAS No.
121980-50-5
M.F
C7H7IO2
M. Wt
250.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Iodo-3-methoxyphenol

CAS Number

121980-50-5

Product Name

2-Iodo-3-methoxyphenol

IUPAC Name

2-iodo-3-methoxyphenol

Molecular Formula

C7H7IO2

Molecular Weight

250.03 g/mol

InChI

InChI=1S/C7H7IO2/c1-10-6-4-2-3-5(9)7(6)8/h2-4,9H,1H3

InChI Key

DLVPKRMLAXQBGK-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1I)O

Synonyms

2-iodo-3-methoxyphenol

Canonical SMILES

COC1=CC=CC(=C1I)O

2-Iodo-3-methoxyphenol, with the molecular formula C₇H₇IO₂ and a molecular weight of 250.03 g/mol, is an organic compound characterized by a phenolic structure substituted with iodine and a methoxy group. It is known for its unique properties derived from the presence of both iodine and methoxy functional groups, which influence its chemical reactivity and biological activity. The compound has a boiling point that remains unspecified in the available literature, but it is soluble in organic solvents and exhibits moderate solubility in water .

Due to its electrophilic iodine atom and nucleophilic methoxy group. Some notable reactions include:

  • Substitution Reactions: The iodine atom can be replaced by nucleophiles, making it useful in synthetic organic chemistry.
  • Oxidation: The phenolic hydroxyl group can undergo oxidation to form quinones or other oxidized derivatives.
  • Reduction: Under reducing conditions, the compound can be converted into corresponding dihydro derivatives or other reduced forms.

These reactions highlight the compound's versatility in synthetic pathways, particularly in the development of pharmaceuticals and agrochemicals .

Research indicates that 2-Iodo-3-methoxyphenol possesses several biological activities. It has been studied for its potential as an antioxidant, which may contribute to its protective effects against oxidative stress. Additionally, the compound has shown antimicrobial properties, making it a candidate for use in developing new antimicrobial agents. Its interactions with biological systems are still under investigation, but preliminary studies suggest it may influence various biochemical pathways .

The synthesis of 2-Iodo-3-methoxyphenol can be achieved through several methods:

  • Direct Iodination: Starting from 3-methoxyphenol, iodine or iodinating agents can be used to introduce the iodine atom at the second position.
  • Methoxylation followed by Iodination: This method involves first introducing the methoxy group and then performing iodination.
  • Rearrangement Reactions: Utilizing specific catalysts or conditions to rearrange precursors into 2-Iodo-3-methoxyphenol.

ChemicalBook details multiple synthetic routes, indicating that the compound's synthesis is well-established within organic chemistry .

2-Iodo-3-methoxyphenol finds applications in various fields:

  • Pharmaceuticals: Its biological activities make it a candidate for drug development, particularly in creating antioxidants and antimicrobial agents.
  • Chemical Research: Used as an intermediate in organic synthesis for producing more complex molecules.
  • Agriculture: Potential applications in developing new pesticides or herbicides due to its antimicrobial properties.

These applications underscore the compound's significance in both industrial and research settings .

Interaction studies involving 2-Iodo-3-methoxyphenol focus on its biochemical pathways and potential interactions with enzymes or receptors. Preliminary findings suggest that it may interact with specific proteins involved in oxidative stress response or microbial inhibition. Further research is needed to elucidate these interactions fully and understand their implications for therapeutic uses .

Several compounds share structural similarities with 2-Iodo-3-methoxyphenol. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
2-Iodo-5-methoxyphenolC₇H₇IO₂Different substitution pattern on the phenol ring
4-Iodo-2-methoxyphenolC₇H₇IO₂Iodine substitution at position four
1,4-Diiodo-2,5-dimethoxybenzeneC₈H₈I₂O₂Contains two iodine atoms at different positions
3-MethoxyphenolC₇H₈O₂Lacks iodine substitution but retains methoxy group

These compounds exhibit varying biological activities and chemical reactivities due to their structural differences. The unique position of the iodine atom in 2-Iodo-3-methoxyphenol contributes significantly to its specific properties compared to these similar compounds .

Systematic Nomenclature and Structural Representation

2-Iodo-3-methoxyphenol represents a substituted phenolic compound characterized by the presence of an iodine atom at the 2-position and a methoxy group at the 3-position relative to the hydroxyl group on the benzene ring. The compound is registered under the Chemical Abstracts Service (CAS) number 121980-50-5, providing a unique identifier for this specific molecular entity. According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature system, the compound is systematically named as 2-iodo-3-methoxyphenol, reflecting the positional arrangement of the functional groups on the aromatic ring.

The structural representation of 2-Iodo-3-methoxyphenol can be expressed through various chemical notation systems. The Simplified Molecular Input Line Entry System (SMILES) notation for this compound is represented as COC1=CC=CC(=C1I)O, which provides a linear representation of the molecular structure. The International Chemical Identifier (InChI) string for 2-Iodo-3-methoxyphenol is InChI=1S/C7H7IO2/c1-10-6-4-2-3-5(9)7(6)8/h2-4,9H,1H3, offering a standardized method for representing the chemical structure in databases and computational systems. The corresponding InChI Key, DLVPKRMLAXQBGK-UHFFFAOYSA-N, serves as a hashed version of the InChI string for efficient database searching and comparison purposes.

Alternative nomenclature systems recognize this compound under several synonymous names, including 3-methoxy-2-iodophenol, phenol 2-iodo-3-methoxy, and 2-iodo-3-methoxy-phenol. These naming variations reflect different approaches to describing the same molecular structure, with each system emphasizing different aspects of the compound's functional group arrangement. The systematic naming convention ensures unambiguous identification of the compound across different chemical databases and literature sources.

Molecular Formula and Physicochemical Characteristics

The molecular formula of 2-Iodo-3-methoxyphenol is C7H7IO2, indicating the presence of seven carbon atoms, seven hydrogen atoms, one iodine atom, and two oxygen atoms within the molecular structure. This elemental composition corresponds to a molecular weight of 250.03400 atomic mass units, as calculated from the sum of the atomic masses of the constituent elements. The molecular weight calculation takes into account the significant contribution of the iodine atom, which represents approximately 50.8% of the total molecular mass due to iodine's high atomic weight of 126.90 atomic mass units.

The physicochemical properties of 2-Iodo-3-methoxyphenol reflect the influence of its functional groups on the compound's behavior under various conditions. The density of the compound is reported as 1.866 g/cm³, indicating that it is significantly denser than water due to the presence of the heavy iodine atom. This high density value is characteristic of organoiodine compounds and affects the compound's handling and separation procedures in laboratory and industrial applications.

PropertyValueUnitsReference
Molecular FormulaC7H7IO2-
Molecular Weight250.03400g/mol
Density1.866g/cm³
Boiling Point248°C at 760 mmHg
Flash Point103.8°C
Polar Surface Area29.46000Ų
Log P (Partition Coefficient)2.00540-

The thermal properties of 2-Iodo-3-methoxyphenol provide important information for its handling and processing. The compound exhibits a boiling point of 248°C at standard atmospheric pressure (760 mmHg), which is relatively high for a monomethoxyphenol derivative due to the electron-withdrawing effect of the iodine substituent and potential intermolecular hydrogen bonding involving the phenolic hydroxyl group. The flash point of 103.8°C indicates the lowest temperature at which the compound can form an ignitable mixture with air, providing crucial safety information for storage and handling procedures.

The partition coefficient (Log P) value of 2.00540 indicates the compound's lipophilicity and its tendency to partition between aqueous and organic phases. This moderate Log P value suggests that the compound possesses balanced hydrophilic and lipophilic characteristics, with the phenolic hydroxyl group contributing to water solubility while the methoxy group and iodine atom enhance lipophilicity. The polar surface area of 29.46000 Ų reflects the molecular regions capable of forming hydrogen bonds or engaging in polar interactions, primarily contributed by the hydroxyl and methoxy oxygen atoms.

Crystallographic Data and Conformational Analysis

The molecular structure of 2-Iodo-3-methoxyphenol exhibits specific conformational preferences arising from the electronic and steric effects of its substituents. The compound's crystal structure, when available, would provide detailed information about bond lengths, bond angles, and intermolecular interactions that govern its solid-state properties. The presence of the iodine atom at the ortho position relative to the hydroxyl group creates significant steric hindrance and electronic effects that influence the overall molecular geometry and reactivity patterns.

The aromatic ring system in 2-Iodo-3-methoxyphenol maintains planarity characteristic of substituted benzene derivatives, with the substituents occupying positions that minimize steric clashes while maximizing favorable electronic interactions. The methoxy group at the 3-position can adopt different rotational conformations around the C-O bond, with the preferred orientation being influenced by intramolecular interactions with adjacent substituents and intermolecular forces in the crystal lattice.

The electronic structure of 2-Iodo-3-methoxyphenol is significantly influenced by the electron-donating nature of the methoxy group and the electron-withdrawing characteristics of the iodine atom. This electronic environment creates a unique charge distribution pattern across the aromatic ring, affecting the compound's reactivity toward electrophilic and nucleophilic reagents. The hydroxyl group's acidity is modulated by these electronic effects, with the electron-withdrawing iodine atom increasing the phenolic acidity while the electron-donating methoxy group partially counteracts this effect.

The molecular dimensions and geometric parameters of 2-Iodo-3-methoxyphenol can be predicted using computational chemistry methods when experimental crystallographic data is not available. Quantum mechanical calculations at appropriate levels of theory can provide insights into bond lengths, angles, and dihedral angles that characterize the compound's three-dimensional structure. The carbon-iodine bond length is expected to be approximately 2.1 Å, reflecting the large size of the iodine atom compared to other halogens.

XLogP3

2.2

Wikipedia

2-Iodo-3-methoxyphenol

Dates

Modify: 2023-08-15

Explore Compound Types